molecular formula C16H11NOS B14347446 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one CAS No. 94397-86-1

1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14347446
CAS No.: 94397-86-1
M. Wt: 265.3 g/mol
InChI Key: SQRSDEXRELZAIH-UHFFFAOYSA-N
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Description

1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming thioureas, carbamates, or thiocarbamates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.

    Substitution: Amines, alcohols, thiols; reactions are conducted in solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Thioureas, carbamates, thiocarbamates.

Scientific Research Applications

1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. It is also used in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of their activity. The compound can also induce oxidative stress and apoptosis in cancer cells, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be compared with other isothiocyanate-containing compounds such as:

    Phenyl isothiocyanate: Similar in structure but lacks the phenylprop-2-en-1-one moiety, making it less versatile in certain applications.

    Allyl isothiocyanate: Known for its presence in mustard oil, it has different reactivity and applications compared to this compound.

    Benzyl isothiocyanate: Another related compound with distinct biological activities and uses.

Properties

CAS No.

94397-86-1

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

1-(4-isothiocyanatophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H11NOS/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)17-12-19/h1-11H

InChI Key

SQRSDEXRELZAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

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